molecular formula C9H10BrNO3 B1485837 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene CAS No. 2169359-22-0

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene

Cat. No.: B1485837
CAS No.: 2169359-22-0
M. Wt: 260.08 g/mol
InChI Key: XYPMDFCUKUQWAH-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of bromine to the benzene ring.

    Ethoxylation: Introduction of the ethoxy group.

    Methylation: Addition of the methyl group.

Each step requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of compounds like 1-ethoxy-2-methyl-3-nitrobenzene.

    Reduction: Formation of 1-bromo-4-ethoxy-2-methyl-3-aminobenzene.

    Oxidation: Formation of 1-bromo-4-ethoxy-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in electrophilic aromatic substitution reactions. The ethoxy and methyl groups influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethoxy-4-methyl-3-nitrobenzene
  • 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
  • 1-Bromo-4-ethoxy-2-methyl-5-nitrobenzene

Uniqueness

The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (nitro and bromo) groups creates a compound with distinct chemical properties, making it valuable for targeted synthetic applications .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-8-5-4-7(10)6(2)9(8)11(12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMDFCUKUQWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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